Cromolyn

Descripción

Historical Context and Discovery of Cromolyn

The discovery of this compound is a notable event in pharmacological history, stemming from the investigation of a traditional herbal remedy. wikipedia.orgfrontiersin.org The journey began with the study of the Eastern Mediterranean herb Ammi visnaga, a plant used since ancient times for its muscle-relaxant properties. wikipedia.orgnih.gov The active ingredient in this plant is a compound called khellin (B1673630). wikipedia.orgnih.gov

In the 1960s, Dr. Roger Altounyan, a pharmacologist who personally suffered from asthma, began investigating derivatives of khellin for their potential to prevent asthma attacks. wikipedia.orgpatsnap.com Through a process of systematic self-experimentation, Altounyan inhaled various derivatives to test their efficacy. wikipedia.org This dedicated research led to the isolation of a safe and effective asthma-preventing compound in 1965, which was named this compound sodium. wikipedia.orgnih.gov The synthesis of this new cromone, disodium (B8443419) cromoglycate, marked a significant milestone in the development of prophylactic treatments for allergic asthma. researchgate.netresearchgate.net

| Key Milestone | Year | Description |

| Investigation of Khellin | Early 1960s | Researchers at Fisons Plc began studying the anti-spasmodic properties of khellin, derived from the Ammi visnaga plant. frontiersin.orgresearchgate.net |

| Synthesis of this compound | 1963 | A new cromone, later known as disodium cromoglycate, was synthesized based on khellin's structure. researchgate.net |

| Discovery of Efficacy | 1965 | Dr. Roger Altounyan identified this compound sodium as an effective and safe compound for preventing his own asthma attacks. wikipedia.orgnih.gov |

| Introduction for Asthma | 1969 | Inhaled this compound sodium was first introduced as a treatment for asthma. nih.gov |

Evolution of this compound Research and Its Significance in Allergy and Immunology

The introduction of this compound was a breakthrough in asthma management, offering a non-corticosteroid option for patients. wikipedia.org Its primary significance lies in its prophylactic action; it is effective in preventing allergic and exercise-induced asthma rather than treating acute attacks. wikipedia.org This novel mechanism shifted the focus of allergy treatment towards prevention at a cellular level. researchgate.net

Research demonstrated that this compound inhibits both immediate and late-phase allergic responses to allergens. nih.gov This dual action was a crucial finding, distinguishing it from other available treatments at the time. Its development spurred further research into the pathophysiology of allergic diseases, particularly the role of mast cells. frontiersin.orgnih.gov For many years, this compound was a first-choice non-corticosteroid treatment for asthma. wikipedia.org However, with the advent of newer medications like leukotriene receptor antagonists, which offer more convenient administration schedules, its use has declined in this primary role. wikipedia.orghealthline.com Despite this, it remains an important tool in the allergist's arsenal (B13267), valued for its efficacy and safety profile. frontiersin.orgpatsnap.com

Classification of this compound as a Mast Cell Stabilizer and Non-Steroidal Anti-Inflammatory Drug

This compound is primarily classified as a mast cell stabilizer. wikipedia.orgfrontiersin.orgnih.govpatsnap.com Mast cells are key players in the allergic inflammatory response. patsnap.com When activated by an allergen, they undergo degranulation, releasing a host of inflammatory mediators such as histamine (B1213489) and leukotrienes. nih.govpatsnap.com These mediators are responsible for the symptoms of allergic reactions, including bronchoconstriction, swelling, and itching. nih.govpatsnap.com

This compound's mechanism of action involves stabilizing the mast cell membrane, which prevents the influx of calcium ions necessary for degranulation. patsnap.comresearchgate.net By inhibiting this process, this compound effectively blocks the release of these pro-inflammatory substances. nih.govpatsnap.com This action is distinct from antihistamines, which work by blocking the action of histamine after it has already been released. nih.gov

In addition to its role as a mast cell stabilizer, this compound is also categorized as a non-steroidal anti-inflammatory drug (NSAID). patsnap.com This classification distinguishes it from corticosteroids, which are another major class of drugs used to treat allergic inflammation. patsnap.com

| Pharmacological Classification | Mechanism of Action | Primary Effect |

| Mast Cell Stabilizer | Prevents degranulation of mast cells by inhibiting calcium influx. patsnap.comresearchgate.net | Prevents the release of inflammatory mediators like histamine and leukotrienes. nih.govpatsnap.com |

| Non-Steroidal Anti-Inflammatory | Reduces inflammation through a mechanism distinct from corticosteroids. patsnap.com | Prophylactic control of allergic inflammation. wikipedia.org |

Overview of Current Research Trajectories and Emerging Applications of this compound

While its use in asthma has evolved, research into this compound continues, with studies exploring its potential in a variety of other conditions. wikipedia.orgnih.gov Its established mechanism of action on mast cells makes it a candidate for treating other mast cell-driven diseases. clevelandclinic.org

One area of investigation is its use in gastrointestinal disorders. Off-label applications include managing inflammatory bowel disease and preventing severe adverse reactions to foods. nih.gov It is also used to treat mastocytosis, a rare condition characterized by an excess of mast cells in the body, helping to alleviate symptoms like diarrhea, abdominal pain, and flushing. nih.govclevelandclinic.orgdrugs.com

More recent and experimental research has pointed towards novel applications for this compound. Studies are exploring its potential as a treatment for Alzheimer's disease and insulin-induced lipoatrophy. wikipedia.org Furthermore, there is growing interest in its anticancer properties. Research has shown that this compound may selectively inhibit the proliferation of colon cancer cells in vitro and in vivo. nih.gov However, other studies suggest its effect on cancer can be complex, with some findings indicating that the protocol of administration may influence whether it has a pro-tumorigenic or anti-tumorigenic effect, as seen in a bladder cancer model. mdpi.com These emerging areas of research highlight the potential for repurposing this compound and underscore its continued relevance in pharmacological studies. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

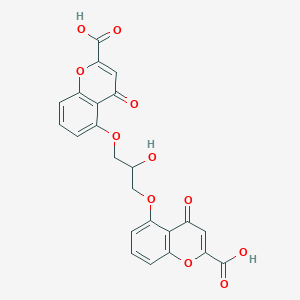

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMKUWMOSJXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O11 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15826-37-6 (Parent) | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022860 | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromoglicic acid is a solid. (NTP, 1992), Solid | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from ethanol + ether | |

CAS No. |

16110-51-3 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromolyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cromoglicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROMOLYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Cromolyn

Mast Cell Stabilization and Degranulation Inhibition

Cromolyn is classified as a mast cell stabilizer due to its ability to inhibit the degranulation of sensitized mast cells nih.govpatsnap.comvirginia.educlinicalgate.comentokey.comdrugs.com. Mast cell degranulation is a critical event in allergic reactions, where exposure to an antigen or allergen triggers the release of potent inflammatory chemicals stored within mast cell granules clinicalgate.com. By stabilizing the mast cell membrane, this compound prevents this process, thereby interrupting the cascade of events that lead to allergic symptoms and inflammation patsnap.comentokey.com. This stabilization effect is observed in various mast cell types, including those found in the mucosa wikipedia.org.

Inhibition of Calcium Ion Influx into Mast Cells

A key aspect of this compound's mast cell stabilizing action involves its inhibitory effect on calcium ion (Ca²⁺) influx into these cells patsnap.comvirginia.eduentokey.commdpi.comkuleuven.bedrugbank.comfrontiersin.org. The entry of calcium ions into the mast cell cytoplasm is a necessary step for the complex process of degranulation, which includes microfilament contraction and the extrusion of granular contents clinicalgate.com. Research suggests that this compound indirectly inhibits this calcium influx virginia.edu. Furthermore, studies have indicated that this compound may interact with a specific this compound binding protein (CBP) on the mast cell membrane, which plays a crucial role in Ca²⁺ influx and subsequent mediator liberation upon immunological triggering nih.gov. Some evidence also suggests that this compound may alter the function of cellular chloride channels, which in turn prevents calcium influx wikipedia.orgentokey.com.

Prevention of Inflammatory Mediator Release from Sensitized Mast Cells

By stabilizing mast cells and inhibiting calcium influx, this compound effectively prevents the release of a broad spectrum of inflammatory mediators that contribute to allergic and inflammatory responses nih.govpatsnap.comclinicalgate.comentokey.comdrugs.commedcentral.comnih.gov.

Histamine (B1213489)

One of the primary mediators whose release is prevented by this compound is histamine wikipedia.orgnih.govpatsnap.comvirginia.educlinicalgate.comentokey.comdrugs.commdpi.commedcentral.comnih.govplos.orgresearchgate.netmedicalnewstoday.commedscape.com. Histamine is a potent vasoactive amine responsible for many immediate allergic symptoms, including bronchoconstriction, increased vascular permeability, and itching patsnap.com. By inhibiting mast cell degranulation, this compound prevents the extrusion of granules containing pre-formed histamine to the cell exterior clinicalgate.com.

Leukotrienes (e.g., Slow-Reacting Substance of Anaphylaxis, SRS-A)

This compound also prevents the release of leukotrienes, including the slow-reacting substance of anaphylaxis (SRS-A) nih.govvirginia.educlinicalgate.comentokey.comdrugs.commdpi.comdrugbank.commedcentral.comnih.govmedscape.com. SRS-A is a composite of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are lipid mediators known to cause prolonged bronchoconstriction, mucus secretion, and vascular leakage, playing a significant role in asthma exacerbations virginia.educlinicalgate.com. The inhibition of calcium influx by this compound also affects the synthesis of these lipid mediators entokey.com.

Pro-inflammatory Cytokines (e.g., IL-1, IL-6, IL-8, TNF-α)

Beyond pre-formed mediators, this compound has been shown to reduce the secretion of various pro-inflammatory cytokines. Studies on human HMC3 microglia cell lines, when activated by inflammatory cytokines like TNF-α, demonstrated that this compound dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including:

Interleukin-1 beta (IL-1β) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Interleukin-6 (IL-6) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Interleukin-8 (IL-8) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Tumor Necrosis Factor-alpha (TNF-α) entokey.complos.orgnih.govresearchgate.netnih.govresearchgate.netbrieflands.com

These findings suggest this compound's broader anti-inflammatory effects extend to modulating cytokine production, which is crucial in various inflammatory processes nih.govnih.govresearchgate.net. However, some research indicates that the flavonoid quercetin (B1663063) may be more effective than this compound in inhibiting the release of certain cytokines like IL-8 and TNF from human mast cells activated by substance P plos.orgbrieflands.com.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in HMC3 Microglia Cells

| Cytokine/Chemokine | Effect of TNF-α Stimulation | Effect of this compound Treatment (0.3 µM and 3 µM) | Reference |

| IL-1β | Dramatically increased | Dramatically reduced | nih.govresearchgate.netnih.govresearchgate.net |

| IL-6 | Dramatically increased | Dramatically reduced | nih.govresearchgate.netnih.govresearchgate.net |

| IL-8 | Dramatically increased | Dramatically reduced | nih.govresearchgate.netnih.govresearchgate.net |

| IFN-γ | Dramatically increased | Dramatically reduced | nih.govresearchgate.netnih.govresearchgate.net |

| CXCL10 | Dramatically increased | Dramatically reduced | nih.govnih.govresearchgate.net |

| CCL2 | Dramatically increased | Dramatically reduced | nih.govnih.govresearchgate.net |

| CCL3 | Dramatically increased | Dramatically reduced | nih.govnih.govresearchgate.net |

| CCL4 | Dramatically increased | Dramatically reduced | nih.govnih.govresearchgate.net |

Note: Data derived from studies on HMC3 microglia cell line activated by TNF-α. nih.govresearchgate.netnih.govresearchgate.net

Distinction from Antihistamines and Corticosteroids in Mechanism

This compound's mechanism of action fundamentally differs from that of antihistamines and corticosteroids. Antihistamines work by reducing the action of histamines after they have been released from mast cells, typically by blocking histamine receptors nih.govdrugs.commedicalnewstoday.commedscape.com. In contrast, this compound acts prior to histamine release by stabilizing mast cells and preventing their degranulation nih.govpatsnap.comdrugs.comnih.govmedicalnewstoday.commedscape.com.

Similarly, this compound's mechanism is distinct from that of corticosteroids. Corticosteroids primarily exert their effects by inhibiting the late response of antigen-induced asthmatic reactions through broad anti-inflammatory actions nih.govdroracle.ai. This compound, however, inhibits both the immediate and late phases of bronchoconstriction induced by inhaled antigens nih.govvirginia.edu. It does not possess intrinsic bronchodilator, anticholinergic, antiserotonin, or glucocorticoid activity virginia.edudrugs.comnih.gov. This prophylactic nature, preventing mediator release rather than counteracting their effects or broadly suppressing inflammation, defines this compound's unique pharmacological profile patsnap.comclinicalgate.commedcentral.com.

Table 2: Comparison of this compound with Antihistamines and Corticosteroids

| Feature | This compound | Antihistamines | Corticosteroids |

| Primary Mechanism | Mast cell stabilization; prevents mediator release | Blocks histamine receptors; reduces histamine action after release | Broad anti-inflammatory action; inhibits late-phase reactions |

| Timing of Action | Prophylactic; inhibits immediate and late reactions | Reduces symptoms after mediator release | Primarily inhibits late-phase reactions |

| Bronchodilator Activity | No | No direct bronchodilatory effect | No direct bronchodilatory effect |

| Glucocorticoid Activity | No | No | Yes |

| Effect on Mediator Release | Prevents release | Counteracts effects of released mediators | Suppresses inflammatory pathways broadly |

Interaction with Specific Molecular Targets

This compound has been shown to interact with several key molecular targets, influencing diverse cellular processes relevant to inflammation and disease pathogenesis.

Recent studies have identified WDR43 (WD Repeat Domain 43) as a direct molecular target for this compound. Computational docking simulations have revealed that this compound forms the most stable docking complex with WDR43 among several tested compounds, suggesting a high binding affinity nih.govnih.govresearchgate.net. This interaction holds significant implications, particularly in the context of neurodegenerative conditions. WDR43 is an upregulated gene associated with aneurysm rupture, and its differential expression indicates an increased risk of disease nih.govnih.govresearchgate.net. The binding of this compound to WDR43 suggests its potential in the prevention and treatment of cerebral vasospasm (CV)-induced dementia and Alzheimer's disease nih.govnih.gov. Furthermore, cellular experiments utilizing BV2 cells demonstrated that this compound improved cell viability and enhanced the uptake of amyloid-beta 42 (Aβ42), supporting its potential as a therapeutic agent for inflammation-related disorders nih.govnih.gov. It has also been suggested that this compound may exert its effects by blocking the hsa-miR-877-3p/WDR43 pathway researchgate.net.

This compound functions as a potent agonist of G-protein coupled receptor 35 (GPR35) researchgate.netnih.gov. GPR35 is an orphan receptor widely expressed in the gastrointestinal tract, with particularly high levels in colon epithelial cells, as well as in human mast cells, basophils, and eosinophils researchgate.netmedchemexpress.com. Studies indicate that GPR35 messenger RNA (mRNA) expression is upregulated following challenge with IgE antibodies researchgate.net.

The agonistic activity of this compound on GPR35 has been linked to potential anti-fibrotic actions guidetopharmacology.org. Crucially, activation of GPR35 by agonists like this compound can inhibit transient receptor potential ankyrin 1 (TRPA1)-mediated colonic nociceptor activation and mechanosensitization nih.govbiorxiv.orgcam.ac.uk. This inhibitory effect is mediated by the suppression of TRPA1-evoked Substance P (SP) release nih.govbiorxiv.orgcam.ac.uk. These findings highlight the potential of GPR35 agonists, including this compound, as non-opioid analgesics for managing abdominal pain associated with gastrointestinal conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) nih.govbiorxiv.orgcam.ac.uk. The activation of GPR35 can also lead to the translocation of β-arrestin 2, resulting in receptor internalization and desensitization nih.gov. The role of GPR35 in inflammation is complex and context-dependent, capable of transmitting both pro-inflammatory and anti-inflammatory downstream pathways nih.gov.

This compound has been shown to bind to the S100P protein, thereby disrupting its interaction with the Receptor for Advanced Glycation End products (RAGE) wikipedia.orgwikipedia.orgnih.govaacrjournals.orggoogle.combmj.com. S100P is known to mediate cell proliferation through its binding to RAGE, which subsequently activates signaling pathways such as extracellular regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nih.gov. This S100P/RAGE signaling axis is implicated in the pathogenesis of various diseases, including cancer, metastasis, and diabetes nih.gov.

The ability of this compound to block the S100P/RAGE interaction has demonstrated therapeutic potential, particularly in oncology. Studies have shown that this blockade can reduce the growth and invasion of pancreatic cancer in mouse models aacrjournals.org. Biophysical techniques, including fluorescence spectroscopy, have determined the binding affinity between S100P and this compound to be in the millimolar range nih.gov. Further insights into the molecular interactions have been gained through techniques such as NMR-HSQC titration experiments and HADDOCK modeling, which have been employed to elucidate the spatial structure of the proposed S100P-cromolyn complex nih.gov.

The underlying mechanism involves this compound's ability to alter the function of cellular chloride channels. This alteration prevents the influx of calcium ions into the cytoplasm from the extracellular space, a critical step in the degranulation process of mast cells entokey.com. Research using mucosal-type mast cell lines (RBL-2H3) and mouse 3T3 fibroblasts has demonstrated this compound's inhibitory effect on chloride ion channel activity, and this activity has been correlated with the compound's ability to inhibit the release of inflammatory mediators karger.com. Comparative studies have indicated that nedocromil (B1678009) sodium, another mast cell stabilizer, exhibits greater efficacy and potency than sodium cromoglycate (this compound sodium) in blocking the ICln channel karger.com.

Modulation of Other Immune Cells and Inflammatory Pathways

Beyond its well-established role as a mast cell stabilizer, this compound also modulates the activity of other immune cells and influences broader inflammatory pathways.

This compound is primarily known for its ability to stabilize mast cells, thereby preventing the release of inflammatory chemicals such as histamine wikipedia.orgpatsnap.com. However, research suggests that this compound sodium may also exert inhibitory effects on other immune cells involved in the inflammatory response, notably eosinophils patsnap.com. Its mechanism of action includes suppressing both mast cell and eosinophil activation by inhibiting the transmembrane influx of calcium ions mdpi.com.

Clinical observations support these findings, as this compound sodium therapy in patients with asthma has been shown to reduce the percentage of eosinophils found in bronchial lavage fluid medcentral.com. Furthermore, this compound sodium has been demonstrated to inhibit eosinophil chemotaxis nih.gov. While animal model studies have indicated some effects on eosinophilic influx, a randomized, double-blinded, placebo-controlled study in children with eosinophilic esophagitis (EoE) did not report significant effects on eosinophilic infiltrate or symptoms frontiersin.org.

Pharmacological and Immunological Research of Cromolyn

Pharmacodynamics of Cromolyn

Time Course of Action and Therapeutic Lag

This compound sodium is not an immediate-acting compound and does not possess direct bronchodilator effects. nih.govmedcentral.com When administered orally, a delayed onset of action, typically ranging from 2 to 6 weeks, is observed, particularly in conditions such as systemic mastocytosis. nih.govmedcentral.comfda.govmacsenlab.comnih.gov Clinical improvements in gastrointestinal and cutaneous symptoms generally manifest within 2 to 6 weeks following the initiation of treatment and may persist for 2 to 3 weeks after discontinuation. fda.govnih.gov For central nervous system symptoms, the therapeutic lag can extend up to 6 weeks. nih.gov This characteristic delayed onset underscores the prophylactic nature of this compound therapy, necessitating consistent and regular administration to achieve its full therapeutic benefits. medcentral.comunboundmedicine.come-lactancia.org

Table 1: Time Course of Action for this compound (Oral Administration)

| Parameter | Timeframe | Reference |

| Onset of Action | 2 to 6 weeks | nih.govmedcentral.comfda.govmacsenlab.comnih.gov |

| Symptom Amelioration (GI/Cutaneous) | Within 2-6 weeks | fda.govnih.gov |

| Symptom Amelioration (CNS) | Up to 6 weeks | nih.gov |

| Persistence of Effect after Discontinuation | 2-3 weeks | fda.govnih.gov |

Duration of Mast Cell Effect

The effect of this compound sodium on mast cells typically lasts for approximately 6 hours following administration. nih.gov For inhaled this compound used to prevent exercise-induced bronchospasm, the effective prophylactic period is approximately 1 to 2 hours. pdr.net To maximize its protective effect, the interval between this compound administration and exposure to the precipitating factor should be as short as possible. pdr.net

Pharmacokinetics of this compound

This compound sodium is characterized by poor systemic absorption across its various administration routes. nih.govmedcentral.comunboundmedicine.commacsenlab.comnyallergy.compdr.nete-lactancia.orgnih.gov The small fraction of the drug that is absorbed is rapidly excreted unchanged, with approximately equal proportions eliminated via bile and urine. unboundmedicine.commhmedical.comhres.capendopharm.come-lactancia.orgvirginia.edu The elimination half-life of this compound sodium is reported to be between 80 and 90 minutes nih.govunboundmedicine.come-lactancia.orgmedscape.com, or approximately 1 to 2 hours. virginia.edu

Table 2: General Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability (Oral) | 0.5% to 2% (or less than 1%) | nih.govfda.govunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.com |

| Bioavailability (Inhaled) | Approximately 8% (up to 10-15%) | medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.comnih.gov |

| Half-life (Plasma) | 80-90 minutes (or 1-2 hours) | nih.govunboundmedicine.come-lactancia.orgvirginia.edumedscape.com |

| Excretion Route | Urine and Bile (unchanged) | medcentral.comunboundmedicine.commhmedical.comhres.canyallergy.compdr.netpendopharm.come-lactancia.orgvirginia.edu |

Absorption Profiles Across Administration Routes

Oral Absorption and Excretion

This compound sodium is poorly absorbed from the gastrointestinal tract. nih.govmedcentral.comfda.govmacsenlab.comnyallergy.compdr.netpendopharm.com Human studies indicate that no more than 1% of an orally administered dose is absorbed. fda.govnyallergy.compdr.net For instance, after oral administration of a 500 mg dose to volunteers, very minimal absorption was observed. fda.govnyallergy.compdr.net The mean urinary excretion over a 24-hour period was reported to be between 0.45% and 0.5% of the administered dose. fda.govhres.canyallergy.compdr.netpendopharm.com The vast majority, 98% or more, of an oral dose is excreted unchanged in the feces as unabsorbed drug. nih.govmedcentral.comfda.govnyallergy.compdr.net

Table 3: Oral Absorption and Excretion of this compound

| Parameter | Value | Reference |

| Oral Absorption | Poor; ≤1% of administered dose | nih.govmedcentral.comfda.govmacsenlab.comnyallergy.compdr.netpendopharm.com |

| Urinary Excretion (24h) | 0.45% to 0.5% of administered dose | fda.govhres.canyallergy.compdr.netpendopharm.com |

| Fecal Excretion (unabsorbed) | ≥98% of administered dose | nih.govmedcentral.comfda.govnyallergy.compdr.net |

Inhaled Absorption and Clearance

Following oral inhalation, approximately 8% of the total this compound sodium dose administered is absorbed into the systemic circulation. medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.com Some studies suggest that with high inspiratory rates, 10-15% of the inhaled drug-delivered dose can be absorbed into the bloodstream. nih.gov The absorbed fraction is rapidly cleared and excreted unchanged in both urine and bile, typically in approximately equal proportions. medcentral.comnyallergy.compdr.netpendopharm.comvirginia.edu The remaining portion of the inhaled dose is either exhaled or deposited in the oropharynx, swallowed, and subsequently excreted via the alimentary tract. medcentral.comnyallergy.compdr.net Peak plasma concentrations are generally achieved within 10 to 15 minutes following inhalation. virginia.edumedscape.comnih.gov

Table 4: Inhaled Absorption and Clearance of this compound

| Parameter | Value | Reference |

| Inhaled Systemic Absorption | ~8% (up to 10-15% with high inspiratory rates) | medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.comnih.gov |

| Peak Plasma Time | 10-15 minutes | virginia.edumedscape.comnih.gov |

| Clearance | Rapidly cleared | pendopharm.comvirginia.edu |

| Excretion Route | Urine and Bile (unchanged, approximately equal proportions) | medcentral.comnyallergy.compdr.netpendopharm.comvirginia.edu |

| Non-absorbed Fate | Exhaled or swallowed and excreted in feces | medcentral.comnyallergy.compdr.net |

Ophthalmic and Intranasal Absorption

This compound sodium exhibits minimal systemic absorption when administered via ophthalmic or intranasal routes. Following ophthalmic instillation in humans, approximately 0.03% of the administered dose is absorbed into the systemic circulation. In rabbit studies, systemic absorption was found to be less than 0.07% of the dose, presumably through the eye, nasal passages, buccal cavity, and gastrointestinal tract. Trace amounts, specifically less than 0.01% of the this compound sodium dose, penetrate the aqueous humor, with clearance from this chamber being virtually complete within 24 hours after treatment cessation. bausch.compharmacyboardkenya.orgnih.govpdr.netaap.orgfda.gov

Intranasal administration also results in minimal systemic absorption. Less than 7% of the total intranasal dose is absorbed and subsequently excreted rapidly and unchanged in bile and urine. pdr.netresearchgate.netglowm.com Studies in rats indicated that peak plasma levels occurred approximately 20 minutes post-dosing, with an absorption rate corresponding to 60% of the dose over a three-hour period. hres.ca

Distribution and Accumulation in Tissues

Once absorbed, this compound sodium is rapidly cleared from the plasma and generally distributed throughout the body's tissues. hres.capendopharm.com However, significant accumulation is observed primarily in the liver and kidneys. hres.cahres.capendopharm.com Research in rats and dogs, involving repeated intramuscular injections, did not detect any notable tissue accumulation of this compound. hres.ca Due to its ionized and lipid-insoluble nature at physiological pH, this compound does not readily cross most biological membranes. glowm.com

Metabolic Stability and Excretion Pathways

A key characteristic of this compound sodium's pharmacokinetic profile is its metabolic stability; the compound is not metabolized within the body and is excreted entirely unchanged. nih.govhres.capendopharm.comvirginia.edu Its elimination is rapid, primarily occurring via clearance by the liver and kidneys, with subsequent excretion in both bile and urine. nih.govpdr.nethres.capendopharm.comvirginia.edu

The route of administration significantly influences the excretion profile. Following oral administration, this compound is poorly absorbed from the gastrointestinal tract, with no more than 1% of an administered dose being absorbed by humans. The unabsorbed majority (over 98%) is then excreted in the feces. nih.govpdr.nethres.capendopharm.comfda.govmedcentral.com For inhaled doses, approximately 8% is absorbed systemically and rapidly excreted unchanged, with roughly equal proportions eliminated through urine and bile. The remaining portion of the inhaled dose is either exhaled or deposited in the oropharynx, swallowed, and subsequently excreted via the alimentary tract. pdr.netpendopharm.comvirginia.edu The elimination half-life of this compound sodium in humans is reported to be approximately 80 to 90 minutes, or 1 to 2 hours for systemically absorbed amounts. nih.govvirginia.edumedcentral.com

Immunomodulatory Effects Beyond Mast Cell Stabilization

Beyond its well-known role in stabilizing mast cells, research indicates that this compound exhibits broader immunomodulatory effects, influencing various immune cell types and their functions. mdpi.comresearchgate.netnih.gov It has been shown to inhibit neutrophils, eosinophils, monocytes, and macrophages. frontiersin.org

This compound has a notable impact on cytokine and chemokine production, particularly in microglia, which are resident immune cells of the central nervous system. In human microglia (HMC3) activated by TNF-α, this compound significantly reduced the secretion of a wide array of inflammatory mediators, including cytokines such as interleukin-1 beta (IL-1β), IL-6, IL-8, and interferon-gamma (IFN-γ), as well as chemokines like CXCL10, CCL2, CCL3, and CCL4. researchgate.netnih.govresearchgate.netnih.gov Furthermore, it decreased levels of pro-inflammatory proteins including PLP1, PELP1, HSP90, IL-2, GRO-α, Eotaxin, and VEGF-A, while simultaneously promoting the secretion of the anti-inflammatory cytokine IL-4 in HMC3 microglia. nih.gov

In studies involving mast cells, this compound did not affect pro-inflammatory effectors in vitro but significantly increased the levels of anti-inflammatory/pro-resolution CD300a and the release of IL-10 from IgE-activated human cord blood-derived mast cells (CBMCs). nih.gov However, it did not show similar effects on mouse bone marrow-derived mast cells (BMMCs). nih.gov Interestingly, one study suggested that this compound could inhibit LPS-induced TNF production in mast cell-deficient mice, indicating a mast cell-independent effect. researchgate.net

In the TgSOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment led to decreased levels of pro-inflammatory cytokines and chemokines, such as CXCL1 and TNF-α, in both the spinal cord and plasma. massgeneral.orgresearchgate.neteurekalert.org In a carrageenan-induced paw edema model in rats, higher doses of this compound (50 and 100 mg/kg) significantly reduced paw edema and the concentrations of IL-6 in serum and paw tissue. brieflands.com

Table 1: Impact of this compound on Cytokine and Chemokine Production

| Cell Type/Model | Stimulus/Condition | Cytokines/Chemokines Affected | Effect of this compound | Reference |

| Human Microglia (HMC3) | TNF-α activation | IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, CCL4 | Reduced secretion | researchgate.netnih.govresearchgate.netnih.gov |

| Human Microglia (HMC3) | TNF-α activation | PLP1, PELP1, HSP90, IL-2, GRO-α, Eotaxin, VEGF-A | Reduced secretion | nih.gov |

| Human Microglia (HMC3) | TNF-α activation | IL-4 | Promoted secretion | nih.gov |

| Human CBMCs (IgE-activated) | IgE activation | CD300a, IL-10 | Increased levels/release | nih.gov |

| TgSOD1G93A Mouse Model (ALS) | Disease progression | CXCL1, TNF-α | Decreased levels in spinal cord/plasma | massgeneral.orgresearchgate.neteurekalert.org |

| Rat (Carrageenan-induced paw edema) | Inflammation | IL-6 | Reduced levels in serum/tissue (dose-dependent) | brieflands.com |

This compound has been observed to influence the recruitment and activation of various immune cells. In a bladder cancer model, continuous this compound treatment suppressed genes associated with immune cell recruitment and activation. mdpi.comresearchgate.netnih.gov

Regarding eosinophils, this compound injections in mouse models of allergic peritonitis and allergic airways inflammation led to a decrease in total cell and eosinophil numbers in the peritoneal cavity, bronchoalveolar lavage, and lungs. nih.gov It also reduced eosinophil peroxidase (EPX) release from PAF-activated bone marrow-derived eosinophils in vitro. nih.gov

In the context of microglial cells, this compound inhibited the production of pro-inflammatory cytokines induced by activated P815 cells in microglia. frontiersin.org Its inhibitory effect on microglia activation is linked to a reduction in mast cell activation. frontiersin.org Furthermore, this compound has been shown to convert microglial cells into an anti-inflammatory state, which facilitates the uptake of amyloid-beta plaques, and promotes the phagocytosis of Aβ42 by microglia. nih.govnih.govmassgeneral.org

In a bladder cancer model, therapeutic this compound treatment resulted in the upregulation of genes related to cytotoxic T-cell and Natural Killer (NK) cell activity. mdpi.comnih.gov

This compound's immunomodulatory effects have been investigated in various disease models, demonstrating diverse outcomes depending on the disease context and administration protocol.

In bladder cancer models , therapeutic administration of this compound upregulated genes associated with cytotoxic T-cell and NK cell activity while downregulating genes related to angiogenesis. Conversely, continuous this compound treatment suppressed genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways, leading to a higher tumor burden. This highlights the timing-dependent nature of this compound's effects on tumor progression and immune response. mdpi.comnih.gov

In the TgSOD1G93A mouse model of amyotrophic lateral sclerosis (ALS) , this compound treatment significantly delayed the onset of disease, reduced motor deficits, and protected lumbar spinal cord motor neurons. massgeneral.orgresearchgate.neteurekalert.org It also improved the integrity of the neuromuscular junction and decreased mast cell degranulation in the tibialis anterior muscle. massgeneral.org These findings suggest that this compound provides neuroprotective effects by regulating the immune response in this ALS model. massgeneral.orgresearchgate.neteurekalert.org

For Alzheimer's Disease (AD) models , this compound has demonstrated neuroprotective effects in mice by altering microglial cell activation and promoting the phagocytosis of amyloid-beta plaques by microglia. nih.govmassgeneral.orgresearchgate.net It also contributes to reducing neuroinflammation in neural cells. researchgate.net

In mouse models of obesity and type 2 diabetes , this compound was shown to reduce both conditions by stabilizing mast cells. harvard.edu Studies indicated that mast cell deficiency or pharmacological stabilization with this compound reduced body weight gain and improved glucose and insulin (B600854) sensitivities. researchgate.net Notably, this compound also reduced pre-established obesity and diabetes in these models. researchgate.net

An experimental cholestasis model involving bile duct ligation in rats showed that this compound sodium significantly decreased serum histamine (B1213489) and autotaxin levels, as well as plasma total bile acids, total bilirubin, and biliary enzymes. It also led to significant improvement in histopathological findings of cholestasis and a reduction in liver and peritoneal mast cells. nih.gov

In a pulmonary fibrotic mouse model , this compound sodium significantly reduced collagen deposition in lung tissue and improved lung tissue morphology and scores. It also reversed changes in the expression of E-cadherin and Vimentin, thereby inhibiting the epithelial-mesenchymal transition (EMT) process. nih.gov

Research in animal models of pancreatic cancer has indicated that this compound can significantly reduce tumor volume and inhibit tumor growth, demonstrating superior efficacy to gemcitabine (B846) in some instances. It achieves this by inhibiting the NF-κB pathway. springermedizin.de Furthermore, this compound was observed to replicate the anti-fibrotic effect of ibrutinib, leading to reduced collagen deposition and a decrease in F4/80+ and CD11b+ cells within the tumor stroma. researchgate.net

Table 2: Effects of this compound in Specific Disease Models

| Disease Model | Key Immunomodulatory/Therapeutic Effects of this compound | Reference |

| Bladder Cancer (Mouse) | Upregulated cytotoxic T-cell/NK cell activity (therapeutic); Suppressed immune cell recruitment/activation (continuous) | mdpi.comnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) (Mouse) | Delayed disease onset, reduced motor deficits, spared motor neurons, improved neuromuscular junction integrity, decreased mast cell degranulation, reduced pro-inflammatory cytokines/chemokines | massgeneral.orgresearchgate.neteurekalert.org |

| Alzheimer's Disease (AD) (Mouse) | Altered microglial activation, promoted amyloid-beta phagocytosis, reduced neuroinflammation | researchgate.netnih.govmassgeneral.orgresearchgate.net |

| Obesity and Type 2 Diabetes (Mouse) | Reduced obesity/diabetes, improved glucose/insulin sensitivities, reduced pre-established conditions via mast cell stabilization | harvard.eduresearchgate.net |

| Cholestasis (Rat) | Decreased serum histamine/autotaxin, plasma total bile acids/bilirubin/biliary enzymes, improved histopathology, decreased liver/peritoneal mast cells | nih.gov |

| Pulmonary Fibrosis (Mouse) | Reduced collagen deposition, improved lung morphology, inhibited EMT | nih.gov |

| Pancreatic Cancer (Animal) | Reduced tumor volume, inhibited tumor growth, inhibited NF-κB pathway, reduced fibrosis, decreased F4/80+ and CD11b+ cells | springermedizin.deresearchgate.net |

Therapeutic Applications and Clinical Research of Cromolyn

Research in Allergic and Inflammatory Conditions

Chronic Kidney Disease-Related Pruritus

Chronic Kidney Disease-Associated Pruritus (CKD-aP), also known as uremic pruritus, is a debilitating symptom frequently observed in patients with advanced chronic kidney disease and those undergoing hemodialysis fishersci.caguidetopharmacology.org. The exact pathophysiology remains unclear, but mast cell involvement and the release of inflammatory mediators are implicated fishersci.ca.

Cromolyn sodium, as a mast cell stabilizer, has been explored as a potential treatment for CKD-aP. Early reports indicated its effectiveness as an oral therapy in patients with refractory CKD-aP guidetopharmacology.org. A randomized, double-blind, prospective, 4-week study involving 60 hemodialysis patients demonstrated a significant reduction in CKD-aP with topical 4% this compound sodium compared to placebo (p < 0.04) by the end of week 4 guidetopharmacology.org. In this study, the average pruritus score in the this compound sodium 4% group gradually decreased from a baseline of 2.5 ± 1.1 to 0.3 ± 1.3 at the end of Week 4, while the placebo group saw a decrease from 2.7 ± 1.3 to 1.3 ± 1.4.

Another double-blind, placebo-controlled study investigated the effect of oral this compound sodium (135 mg three times daily) over 8 weeks in hemodialysis patients with pruritus. This study reported a significant decrease in pruritus severity in the this compound sodium group, with the level of pruritus reducing from 8.48 ± 2.2 to 0.9 ± 1.8 after 8 weeks of treatment. A recent network meta-analysis, which included 22 randomized controlled trials, ranked this compound sodium as having the second-highest likelihood for pruritus relief in uremic pruritus patients receiving hemodialysis, following gabapentin.

Table 1: Pruritus Score Changes in CKD-Associated Pruritus Studies

| Study Type (this compound Form) | Baseline Pruritus Score (Mean ± SD) | End of Study Pruritus Score (Mean ± SD) | p-value (vs. Placebo) | Reference |

| Randomized, Double-Blind (Topical 4% Cream) | This compound: 2.5 ± 1.1; Placebo: 2.7 ± 1.3 | This compound: 0.3 ± 1.3; Placebo: 1.3 ± 1.4 | < 0.04 (Weeks 3 & 4) | |

| Double-Blind, Placebo-Controlled (Oral) | This compound: 8.48 ± 2.2 | This compound: 0.9 ± 1.8 | Significant difference observed |

Inflammatory Bowel Disease

This compound sodium has been administered orally for the management of chronic inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. However, a controlled clinical study evaluating disodium (B8443419) cromoglycate (DSCG) at a dose of 800 mg per day versus placebo in 141 patients with ulcerative colitis and 25 patients with Crohn's disease found no beneficial effect. Both the DSCG and placebo groups showed a similar number of relapses in patients with clinically inactive ulcerative colitis and comparable outcomes (improving, deteriorating, or maintaining steady state) in patients with clinically active ulcerative colitis. Similarly, no difference in relapse rate was observed between DSCG and placebo groups in patients with Crohn's disease. An older trial in 12 children with IBD (7 with ulcerative colitis and 5 with Crohn's) explored this compound sodium, with dosages varying from 300 to 600 mg daily over 6 to 18 months. While this study explored its use, the broader evidence from controlled trials indicates limited efficacy.

Psoriasis

This compound sodium in cream form is currently being investigated for its potential to alleviate itching in patients suffering from psoriasis, a chronic skin condition characterized by red, itchy, scaly patches wikipedia.org. Specific detailed research findings or clinical trial outcomes regarding its efficacy in treating psoriasis beyond itch reduction were not extensively reported in the available literature.

Rosacea

Rosacea, a common skin condition causing facial redness and visible blood vessels, has been a subject of research for this compound's therapeutic potential due to its mast cell stabilizing properties. Mast cells are believed to play a role in rosacea pathogenesis by releasing inflammatory mediators.

In a 2014 publication, systemic this compound sodium demonstrated efficacy in a cathelicidin-induced mouse model of rosacea-like inflammation, where pretreatment with intra-peritoneal this compound prevented the development of skin inflammation and significantly decreased matrix metalloproteinase (MMP) activity in tissue.

A small clinical trial (NCT01933464) investigated the use of a topical 4% this compound sodium ophthalmic solution for controlling facial erythema in ten human subjects with papulopustular rosacea. After 8 weeks of treatment, patients treated with 4% this compound sodium ophthalmic solution showed a mean change in facial erythema of -1.6 (standard deviation 2.6) compared to -0.8 (standard deviation 2.8) in the placebo group. Although statistical analysis was not included in the published summary of this trial, these results suggest that topical 4% this compound sodium may be a promising treatment for facial erythema in papulopustular rosacea.

Table 2: Facial Erythema Change in Rosacea Study

| Treatment Group | Mean Change in Facial Erythema (at 8 weeks) | Standard Deviation | Reference |

| Topical 4% this compound Sodium | -1.6 | 2.6 | |

| Placebo (Normal Saline) | -0.8 | 2.8 |

Eosinophilic Esophagitis

Eosinophilic Esophagitis (EoE) is a chronic immune-mediated disease characterized by eosinophilic infiltration of the esophagus. Given the implication of mast cells in EoE symptomatology and this compound's anti-eosinophilic properties, it has been considered as a therapeutic option.

A randomized, double-blinded, placebo-controlled trial evaluated the efficacy of viscous oral this compound sodium in pediatric patients with EoE. Sixteen subjects were enrolled, with nine randomized to this compound and seven to placebo. The study aimed to decrease esophageal eosinophilia and improve symptoms.

While this compound did not significantly decrease peak esophageal eosinophil count (from 62.1 to 57.3 eosinophils per high-powered field, P = 0.78), it did lead to a 54% decrease in symptom scores (from a mean baseline of 37.8 to 17.5, P = 0.04). In contrast, placebo resulted in a 28% decrease in symptom scores (from 32.2 to 23.3, P = 0.05). Complete resolution of eosinophilia was observed in one subject in the this compound arm and none in the placebo arm. Despite the symptom improvement, a technical review from the American Gastroenterological Association suggests against the use of this compound sodium for EoE outside the context of a clinical trial, citing limited evidence of efficacy in inducing clinical and histological remission.

Table 3: Eosinophil Count and Symptom Score Changes in Eosinophilic Esophagitis Study

| Outcome Measure | This compound Group (Baseline) | This compound Group (Post-Therapy) | Placebo Group (Baseline) | Placebo Group (Post-Therapy) | p-value (this compound vs. Placebo) | Reference |

| Peak Eosinophil Count (eos/HPF) | 62.1 | 57.3 | 87.0 | 71.3 | 0.78 (for eosinophil count decrease in this compound group) | |

| Symptom Score (Mean) | 37.8 | 17.5 (54% decrease) | 32.2 | 23.3 (28% decrease) | Not significantly more than placebo for symptom score decrease |

Emerging Research Areas and Potential New Applications

Beyond its established uses and the conditions discussed above, this compound is being investigated for several emerging therapeutic applications. Researchers are exploring its potential in neurodegenerative diseases and certain cancers.

For instance, studies are investigating whether inhaled this compound sodium could potentially slow the progression of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease wikipedia.org. Furthermore, a clinical trial is exploring the use of this compound nasal spray to improve symptoms in patients with schizophrenia when used as an adjunct to their regular medications wikipedia.org.

Recent research has also revealed the potential of this compound in combating cancer, specifically colon cancer. Studies have shown that this compound can selectively and significantly suppress the proliferation of colon cancer cells in a dose-dependent manner. In in vitro analyses, this compound exhibited higher effectiveness and selectivity in inducing apoptosis in cancer cells compared to doxorubicin, a common chemotherapy drug, with a significant p-value (61% vs. 52%, P ≤ 0.0001). In in vivo animal studies, this compound reduced tumor volume and weight in mice bearing colon cancer, although these results were not statistically significant (P ≤ 0.05). This anticancer activity is partly attributed to this compound's ability to inhibit glycogen (B147801) synthase kinase 3 (GSK-3β) and its potential to stabilize mast cell membranes within tumor tissues, which can lead to blood clot formation and hypoxia.

Alzheimer's Disease

Cancer Research

This compound has garnered attention for its potential anticancer properties, with various studies exploring its effects across different cancer types. Its mechanism of action in oncology is multifaceted, involving mast cell stabilization, modulation of signaling pathways, and induction of apoptosis. mdpi.comcfspharmacy.pharmacyspringermedizin.de

In colon cancer research, this compound has demonstrated promising activity. In vitro studies on colon cancer cell lines, such as HT-29, have shown that this compound can selectively and potently inhibit cell proliferation in a dose-dependent manner. springermedizin.denih.govnih.gov It has been observed to induce apoptosis in cancer cells while exhibiting greater selectivity than chemotherapeutic agents like doxorubicin, sparing healthy cells. mdpi.comspringermedizin.denih.govresearchgate.net

Preclinical animal models of colon cancer have also provided insights into this compound's effects. In subcutaneous mouse models, this compound treatment led to a reduction in tumor weight and volume, although these differences were not always statistically significant when compared to doxorubicin. mdpi.comnih.govresearchgate.net Furthermore, research has explored the use of this compound chitosan (B1678972) nanoparticles (CCSNPs) to enhance its bioavailability and anticancer properties in colorectal cancer models. CCSNPs have shown improvements in tumor pathology and malignant oncogenic signaling molecules, suggesting a novel protective method against colorectal cancer. frontiersin.org

Table 1: In Vitro Effects of this compound on Colon Cancer Cells

| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. Doxorubicin | Apoptosis Induction (%) vs. Doxorubicin |

| HT-29 (Colon Cancer) | 2.33 ± 0.6 nih.gov | 3.15 nih.gov | 61% (P ≤ 0.0001) nih.gov |

| MCF-10 (Normal Epithelial) | 7.33 ± 0.78 nih.gov | N/A | N/A |

This compound has shown significant potential in pancreatic cancer models, often demonstrating efficacy comparable to or even surpassing standard chemotherapy agents like gemcitabine (B846). springermedizin.denih.govtandfonline.com Research indicates that this compound can significantly reduce tumor growth and volume in animal models of human pancreatic cancer. springermedizin.denih.govtandfonline.comresearchgate.net

Its anticancer effects in pancreatic cancer are linked to several molecular mechanisms. This compound inhibits the NF-κB pathway, which is crucial for the proliferation of pancreatic cancer cells. springermedizin.deresearchgate.net It also interferes with the function of S100P, a protein associated with tumor growth and metastasis, by blocking its interaction with the Receptor for Advanced Glycation Endproducts (RAGE), thereby inhibiting S100P-mediated growth, survival, and invasiveness. springermedizin.detandfonline.comresearchgate.netfrontiersin.orgaacrjournals.org

Furthermore, this compound has been shown to enhance the effectiveness of gemcitabine, a standard chemotherapy agent for pancreatic cancer. tandfonline.comresearchgate.netaacrjournals.org Combining this compound with gemcitabine has resulted in a greater reduction in tumor growth in mouse models compared to gemcitabine alone. tandfonline.com A 5-methyl derivative of this compound has also been developed, demonstrating increased potency in reducing tumor weight and volume and significantly increasing survival rates in animal models of pancreatic cancer. springermedizin.denih.govaacrjournals.org PEGylated liposome (B1194612) formulations of this compound have also been investigated to improve its antitumor activity in human pancreatic adenocarcinoma, showing enhanced anti-proliferative effects and higher anti-tumor activity in combination with gemcitabine. researchgate.net

Studies on bladder cancer have revealed complex and protocol-dependent effects of this compound on tumor progression. Research using a subcutaneous tumor model with syngeneic mouse MB49 bladder cancer cells investigated two administration protocols: a 4-day therapeutic protocol (after tumor establishment) and an 11-day continuous protocol (starting prior to tumor cell injection). mdpi.comresearchgate.netnih.gov

The therapeutic treatment protocol demonstrated a marked downregulation of genes related to angiogenesis and an upregulation of genes associated with cytotoxic T-cell and Natural Killer (NK) cell activity. mdpi.comresearchgate.netnih.gov Conversely, continuous this compound treatment suppressed genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways, leading to a greater tumor burden. mdpi.comresearchgate.netnih.gov This pro-tumorigenic effect observed with continuous treatment was also found in mast cell-deficient mice, suggesting that continuous this compound primarily acts through the inhibition of mast cell degranulation. mdpi.comnih.gov In vitro studies indicated that this compound did not directly affect the viability of MB49 mouse or human bladder cancer cell lines (T24 and 5637), suggesting its effects on tumor burden are likely mediated through modulation of the tumor microenvironment. mdpi.com

Table 2: Effects of this compound on Bladder Tumor Burden in Mouse Models (MB49 cells)

| Treatment Protocol | Effect on Tumor Burden | Mean Difference (95% CI) | p-value |

| Continuous (11-day) | Increased Tumor Burden | +142.4 mg (+28.42, +256.4) mdpi.com | 0.0158 mdpi.com |

| Therapeutic (4-day) | Protective Effect (downregulation of angiogenesis, upregulation of cytotoxic T-cell/NK cell activity) mdpi.com | N/A | N/A |

This compound is considered a promising candidate for drug repurposing in oncology. mdpi.comspringermedizin.denih.govnih.gov This strategy involves repurposing existing drugs with known pharmacodynamics and pharmacokinetics for new therapeutic targets, which can significantly reduce the time and financial resources typically required for new drug development. springermedizin.denih.gov Given this compound's established safety profile and widespread use in allergy management, its exploration in cancer treatment offers a potentially low-complication and effective therapeutic avenue. mdpi.comspringermedizin.denih.govnih.gov

The effects of this compound on tumor progression can be controversial and depend on the protocol of administration. mdpi.comnih.govnih.gov As highlighted in bladder cancer research, the timing and duration of this compound treatment can lead to contrasting outcomes, displaying both pro-tumorigenic and anti-tumorigenic effects. mdpi.comnih.gov While some studies suggest a protective or inhibitory effect on tumor growth, others indicate that certain administration protocols might lead to increased tumor burden. mdpi.comnih.gov This duality underscores the importance of carefully evaluating this compound's impact on cancer development in humans and optimizing administration protocols for potential therapeutic benefits. mdpi.com

COVID-19 Pneumonia

This compound has been investigated for its potential role in treating COVID-19 pneumonia, particularly in hospitalized patients requiring supplemental oxygen. centerwatch.comkrwg.org The rationale for its use stems from its anti-inflammatory properties and its ability to stabilize mast cells, which are implicated in the cytokine storm syndrome observed in severe SARS-CoV-2 infections. nih.govscivisionpub.com

Clinical trials are underway to study the effects of adding this compound to the standard treatment for COVID-19 pneumonia. centerwatch.comkrwg.org The drug is typically administered via nebulization for a few days, followed by intranasal administration. centerwatch.comkrwg.org The hypothesis is that this compound, when combined with standard COVID-19 treatment, will improve patient symptoms and reduce the number of days to an improved quality of life. centerwatch.com

Beyond its mast cell stabilizing action, this compound has been shown to potentially exert a direct impact on chloride and calcium ion channels in coronaviruses, interfering with their biological cycle. nih.gov It has also been reported to potently inhibit Nsp12, a conserved coronavirus protein that acts as an RNA-dependent RNA polymerase in viral replication and transcription. nih.gov These findings suggest that this compound may be effective in decreasing inflammation and cytokine storms in patients with COVID-19. nih.govscivisionpub.com

Schizophrenia

This compound sodium is currently under investigation for its potential role in ameliorating symptoms in patients with schizophrenia and schizoaffective disorder. A clinical trial is exploring the efficacy and safety of cromoglicate nasal spray as an adjunctive treatment alongside existing medications. clinicaltrials.eupittplusme.org The rationale for its application in this neurological context may be linked to its ability to address neuroinflammatory processes, with research indicating that mast cell dysfunction can contribute to blood-brain barrier disruption, a noted abnormality in individuals with schizophrenia. researchgate.net

Cardiac Applications

This compound has been studied for its cardioprotective effects, particularly in conditions involving inflammation and fibrosis.

Studies in animal models suggest that this compound sodium plays a significant role in mitigating myocardial fibrosis, a key pathological process contributing to heart failure. It has been demonstrated to substantially reduce myocardial fibrosis in rat models of myocarditis. nih.govmdpi.com Furthermore, this compound prevented left ventricular (LV) fibrosis in mice subjected to transaortic constriction and attenuated atrial fibrosis in pressure-overloaded hearts. mdpi.comjci.org The stabilization of mast cells by this compound has been shown to reduce atrial fibrosis and the inducibility of atrial fibrillation in pressure-overloaded mouse hearts. jci.org Mast cells are implicated in myocardial collagen degradation and fibrosis. nih.gov Mechanistically, this compound has been observed to decrease levels of Transforming Growth Factor-beta 1 (TGF-β1), a critical mediator in fibrotic pathways, in rats with myocarditis. mdpi.com It also prevented an increase in myocardial Tumor Necrosis Factor-alpha (TNF-α) levels following reperfusion, underscoring its anti-inflammatory actions relevant to cardiac remodeling. mdpi.com

Table 1: Key Findings of this compound in Cardiac Fibrosis and Heart Failure (Animal Models)

| Condition / Model | Animal Model | Key Observed Effects of this compound | Source |

| Myocardial Fibrosis | Rat myocarditis | Reduced myocardial fibrosis; reduced cardiac mast cell density and size; reduced TGF-β1 levels. | nih.govmdpi.com |

| LV Fibrosis | Mice with transaortic constriction | Prevented left ventricular fibrosis. | mdpi.com |

| Atrial Fibrosis / Atrial Fibrillation | Pressure-overloaded mouse hearts | Attenuated atrial fibrosis and atrial fibrillation inducibility. | jci.org |

| Myocardial TNF-α levels | Cardiac reperfusion models | Prevented increase in myocardial TNF-α levels. | mdpi.com |

This compound sodium has demonstrated an ability to attenuate adverse left ventricular (LV) remodeling and dysfunction in experimental autoimmune myocarditis in rats. nih.govima.org.il In these studies, treatment with this compound sodium resulted in a reduction of myocardial fibrosis and a decrease in the number and size of cardiac mast cells within the inflamed myocardium. nih.govresearchgate.net The therapeutic effect is attributed to its mast cell inhibitory action, which stabilizes mast cell membranes, thereby preventing degranulation and the subsequent release of pro-inflammatory cytokines. nih.gov Beyond its mast cell stabilizing properties, this compound may also influence NF-kB mediated remodeling in the inflamed heart during acute viral myocarditis. bmj.com

Table 2: Key Findings of this compound in Myocarditis (Animal Models)

| Condition / Model | Animal Model | Key Observed Effects of this compound | Source |

| Experimental Autoimmune Myocarditis | Rats | Attenuated adverse LV remodeling and dysfunction; reduced myocardial fibrosis; reduced cardiac mast cell density and size. | nih.govima.org.ilresearchgate.net |

| Acute Viral Myocarditis | (Proposed mechanism) | May act on NF-kB mediated remodeling in the inflamed heart. | bmj.com |

Role in Lung Transplant Animal Models